![molecular formula C21H22N2O3 B2603271 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid CAS No. 1024718-82-8](/img/structure/B2603271.png)
2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid, also known as Ro 61-8048, is a small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism, and inhibitors of this enzyme are used in the treatment of type 2 diabetes. Ro 61-8048 has been studied for its potential therapeutic effects in diabetes, as well as in other areas of research.
Scientific Research Applications
Synthesis and Structural Analysis
Various studies have focused on synthesizing derivatives and analogs of indole compounds, including 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid, and analyzing their structures. Novel compounds such as pyrrolocoumarin derivatives have been synthesized from related indole structures, characterized by spectral and elemental analyses (Traven, Suslov, & Gordeev, 2000). Similarly, N-substituted derivatives of 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids have been synthesized, expanding the range of indole derivatives and their potential applications (Maklakov, Smushkevich, & Magedov, 2002).
Applications in Enzyme Inhibition
Indole-based structures have been found to have significant applications in enzyme inhibition. A study synthesized various indole-based oxadiazole scaffolds and evaluated their in vitro inhibitory potential against the urease enzyme, indicating their potential as therapeutic agents in drug design (Nazir et al., 2018). Additionally, research on substituted 4-oxobut-2-enoic acids, which share structural similarities with the compound , explored their applications in conjugate addition reactions, offering potential pathways for synthesizing multifunctional homotryptophan analogs (Berkeš et al., 2007).
Molecular Docking and Biological Activity
The compound and its derivatives have been subjects of molecular docking and biological activity studies. For instance, vibrational, structural, electronic, and optical studies, including molecular docking, have been conducted on similar compounds, providing insights into their reactivity, stability, and potential as nonlinear optical materials (Vanasundari et al., 2018). The implications of these studies are crucial for understanding the compound's potential in pharmaceutical and material science applications.
Mechanism of Action
The exact mechanism of action would depend on the specific targets of this compound in the body, which could not be identified from the available information. The interaction with these targets would lead to changes in biochemical pathways, resulting in various downstream effects. The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and efficacy .
The molecular and cellular effects of the compound’s action would be the result of its interaction with its targets and its influence on biochemical pathways. Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-6-8-15(9-7-14)20(24)12-19(21(25)26)22-11-10-16-13-23-18-5-3-2-4-17(16)18/h2-9,13,19,22-23H,10-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSTYCVTZTYEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)

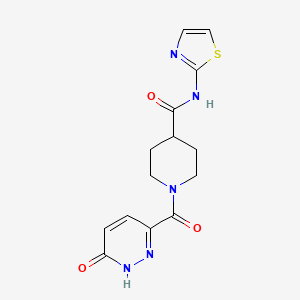
![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603199.png)

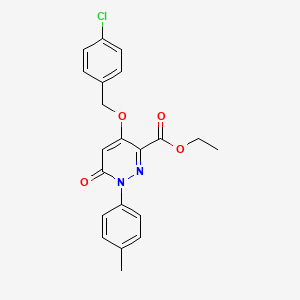
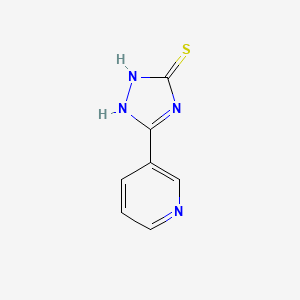
![3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2603206.png)
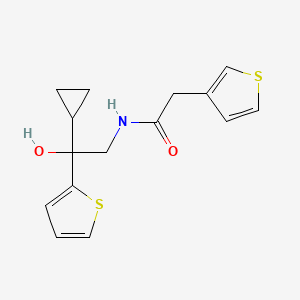
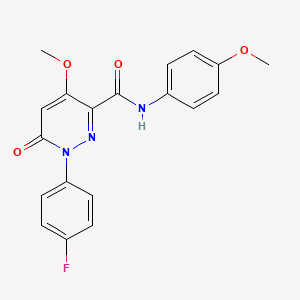
![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2603210.png)
